Pseudoyohimbine
Overview
Description
Pseudoyohimbine is an indole alkaloid with the molecular formula C21H26N2O3. It is a stereoisomer of yohimbine, a well-known alkaloid derived from the bark of the African tree Pausinystalia johimbe. This compound is found in various plant species, including Rauvolfia canescens and Uncaria species. It has been studied for its potential pharmacological properties and its structural similarity to other bioactive indole alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudoyohimbine involves the construction of its complex pentacyclic skeleton. One approach is the enantioselective kinetic resolution of an achiral synthetic surrogate, followed by bioinspired coupling reactions. This method allows for the rapid construction of the entire pentacyclic skeleton and the control of all stereogenic centers .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial purposes, involving the use of readily available starting materials and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Pseudoyohimbine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Pseudoyohimbine has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system and cardiovascular system.
Mechanism of Action
Pseudoyohimbine exerts its effects by interacting with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) activity and decreased sympathetic (adrenergic) activity. This mechanism is similar to that of yohimbine, which also affects peripheral blood vessels and the autonomic nervous system .
Comparison with Similar Compounds
Yohimbine: A well-known alpha-2 adrenergic receptor antagonist with similar pharmacological properties.
Rauwolscine: Another indole alkaloid with similar structural features and biological activity.
Ajmalicine: An indole alkaloid with antihypertensive properties.
Uniqueness: Pseudoyohimbine is unique due to its specific stereochemistry, which differentiates it from other similar compounds. This unique stereochemistry can influence its biological activity and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-AECJZGCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018972 | |
Record name | Pseudoyohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-37-7 | |
Record name | Pseudoyohimbine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pseudoyohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOYOHIMBINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pseudoyohimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSEUDOYOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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